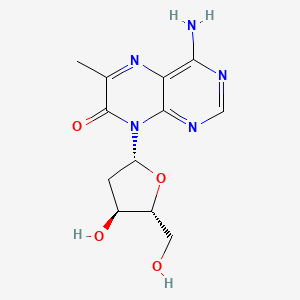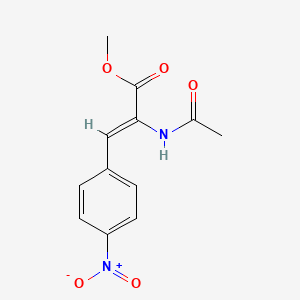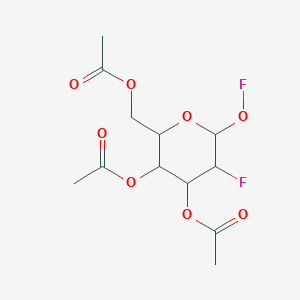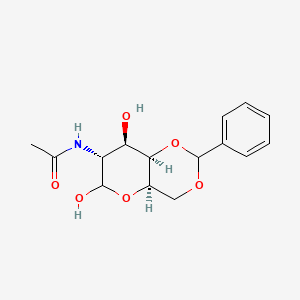
4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₁₅N₅O₄ and its molecular weight is 293.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Nucleosides and Their Analogues : This compound is used in the synthesis of various nucleosides, which are structural analogs of adenosine. For example, Jungmann and Pfleiderer (2009) synthesized various 4-amino-7(8H)pteridones, which can be regarded as 2′-deoxyadenosine analogs (Jungmann & Pfleiderer, 2009).
Fluorescence Characterization for DNA Incorporation : Hawkins et al. (2001) synthesized two fluorescent adenosine analogs, including 4-amino-6-methyl-8-(2-deoxy-beta-d-ribofuranosyl)-7(8H)-pteridone (6MAP). These are incorporated into oligonucleotides for fluorescence studies and can provide information on DNA structure during interactions with other molecules (Hawkins et al., 2001).
Oligonucleotide Synthesis and Labeling : Charubala et al. (1997) discussed the synthesis of 8-(2-deoxy-β-D-ribofuranosyl)-4-amino-7(8H)pteridones for use in oligonucleotide synthesis. These compounds serve as fluorescence labels in enzyme reactions (Charubala et al., 1997).
Premelting Transition of DNA A-Tracts : Augustyn et al. (2006) utilized 4-amino-8-(2-deoxy-beta-d-ribofuranosyl)-5'-O-dimethoxytrityl-6-methyl-7(8H)-pteridone (6MAP) to analyze DNA A-tracts during the premelting transition, demonstrating its utility in studying DNA conformational changes (Augustyn et al., 2006).
特性
IUPAC Name |
4-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpteridin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c1-5-12(20)17(8-2-6(19)7(3-18)21-8)11-9(16-5)10(13)14-4-15-11/h4,6-8,18-19H,2-3H2,1H3,(H2,13,14,15)/t6-,7+,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIOPDSMXLCBHH-XLPZGREQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=CN=C2N(C1=O)C3CC(C(O3)CO)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N=CN=C2N(C1=O)[C@H]3C[C@@H]([C@H](O3)CO)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 6MAP interact with DNA and what kind of information can it provide?
A1: 6MAP can be incorporated into oligonucleotides during chemical synthesis, substituting for adenosine [, ]. Once integrated into the DNA strand, 6MAP's fluorescence properties are sensitive to its surrounding environment. Changes in fluorescence intensity, decay curves, and lifetimes can indicate interactions with neighboring bases or structural alterations within the DNA molecule []. This sensitivity makes 6MAP a valuable probe for real-time monitoring of DNA dynamics, such as during binding events or catalytic reactions [].
Q2: How does the structure of 6MAP affect its fluorescence and suitability as a DNA probe?
A2: 6MAP possesses a pteridine ring system, which contributes to its fluorescence properties []. The quantum yield of 6MAP varies depending on its environment, being higher in its monomeric form (0.39) and lower when incorporated into oligonucleotides (ranging from >0.01 to 0.11) []. This quenching effect within the oligonucleotide structure suggests sensitivity to base stacking and other intramolecular interactions. Importantly, 6MAP's incorporation minimally disrupts the overall DNA structure, as evidenced by melting temperatures comparable to unmodified DNA []. This characteristic makes 6MAP a suitable probe for studying DNA interactions without significantly perturbing the native system.
Q3: Are there any studies investigating the behavior of 6MAP in more complex DNA structures like four-way junctions?
A3: Yes, research has explored the use of 6MAP to study the melting process of DNA four-way junctions (4WJs) []. This work utilized 6MAP's fluorescence to observe the unfolding pathway of the 4WJ, revealing a unique melting behavior that deviates from simple duplex DNA []. These findings suggest that 6MAP can provide valuable insights into the structural dynamics of complex DNA structures beyond simple duplexes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)




